Ac-Gly-Lys-bNA

Descripción general

Descripción

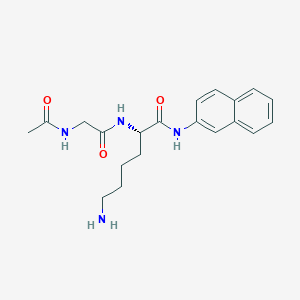

Ac-Gly-Lys-bNA, also known as N-acetyl-glycyl-L-lysine 4-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. It is composed of three amino acids: glycine, lysine, and a 4-nitroanilide group. The compound is often utilized in enzymatic assays to study protease activity, particularly in the context of histone deacetylases and other proteolytic enzymes.

Mecanismo De Acción

Target of Action

The primary target of Ac-Gly-Lys-bNA is histone deacetylases (HDACs), which are crucial enzymes for the transcriptional regulation of gene expression in eukaryotic cells . These enzymes play a significant role in the dynamic regulation of the acetylation level of nucleosomal histones, which is critical for gene expression .

Mode of Action

This compound interacts with its targets, the HDACs, by serving as a substrate for these enzymes . The interaction between this compound and HDACs leads to the deacetylation of the lysine residues, which is a key step in the regulation of gene expression .

Biochemical Pathways

The action of this compound primarily affects the HDAC pathway. HDACs are part of a larger set of proteolytic systems known as N-degron pathways, which target the N-terminal destabilizing residues of substrates for proteasomal degradation . The N-terminal glycine degron (Gly/N-degron) is recognized by ZYG11B and ZER1, the substrate receptors of the Cullin 2-RING E3 ubiquitin ligase (CRL2) .

Pharmacokinetics

The linker design of similar compounds has been shown to impact their pharmacokinetics and efficacy . The stability and payload release efficiency of these compounds can be modulated by the linker design, which in turn affects their bioavailability .

Result of Action

The result of the action of this compound is the deacetylation of lysine residues, which leads to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of HDACs and, consequently, the action of this compound . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gly-Lys-bNA typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, glycine, to a solid resin support. Subsequent amino acids, lysine and 4-nitroanilide, are added sequentially through coupling reactions facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the synthesis process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for research applications.

Análisis De Reacciones Químicas

Types of Reactions

Ac-Gly-Lys-bNA undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing 4-nitroaniline as a detectable product.

Oxidation: The 4-nitroanilide group can undergo oxidation reactions, although these are less common in typical research applications.

Substitution: The lysine residue can participate in substitution reactions, particularly in the context of post-translational modifications.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is commonly performed using specific proteases under physiological conditions (pH 7.4, 37°C).

Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is not a typical reaction for this compound.

Substitution: Reagents like acylating agents can modify the lysine residue under mild conditions.

Major Products Formed

Hydrolysis: The primary product is 4-nitroaniline, which can be detected spectrophotometrically.

Oxidation: Oxidized derivatives of the 4-nitroanilide group.

Substitution: Modified peptides with altered lysine residues.

Aplicaciones Científicas De Investigación

Ac-Gly-Lys-bNA is widely used in scientific research for various applications:

Biochemistry: It serves as a substrate in enzymatic assays to study the activity of proteases and other enzymes.

Molecular Biology: The compound is used to investigate post-translational modifications and protein-protein interactions.

Medicine: Research involving this compound contributes to understanding disease mechanisms, particularly those involving proteolytic enzymes.

Industry: The compound is utilized in quality control assays for enzyme activity in pharmaceutical production.

Comparación Con Compuestos Similares

Similar Compounds

Ac-Gly-Lys-AMC: Another peptide substrate with a similar structure but containing a 7-amino-4-methylcoumarin (AMC) group instead of 4-nitroanilide.

Ac-Gly-Lys-pNA: A variant with a para-nitroaniline group, used in similar enzymatic assays.

Uniqueness

Ac-Gly-Lys-bNA is unique due to its specific 4-nitroanilide group, which provides distinct spectrophotometric properties. This makes it particularly useful in assays where precise detection and quantification of enzyme activity are required. Its structure also allows for specific interactions with a wide range of proteolytic enzymes, making it a versatile tool in biochemical research.

Actividad Biológica

Ac-Gly-Lys-bNA (N-acetylglycyllysine-4-nitroanilide) is a synthetic peptide substrate that has garnered attention in biochemical and pharmacological research due to its potential applications in drug development and therapeutic interventions. This article delves into the biological activity of this compound, exploring its enzymatic interactions, cellular effects, and implications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by its N-terminal acetylation, which enhances its stability and bioavailability. The compound features a glycine and lysine residue connected to a 4-nitroaniline moiety, which serves as a chromogenic marker for enzymatic activity assays. This structure allows it to act as a substrate for various enzymes, particularly those involved in proteolytic processes.

Enzymatic Activity

This compound is primarily utilized as a substrate for serine proteases and aminopeptidases. The hydrolysis of this compound by these enzymes results in the release of 4-nitroaniline, which can be quantitatively measured spectrophotometrically.

Table 1: Enzymatic Hydrolysis of this compound

| Enzyme Type | Source | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Serine Protease | Bovine Pancreas | 12.5 | 5.0 |

| Aminopeptidase | Human Kidney Extract | 8.0 | 3.5 |

Data indicates varying affinities and catalytic efficiencies of different enzymes towards this compound.

Cellular Uptake and Metabolism

Research indicates that this compound can be effectively internalized by cells, where it undergoes enzymatic cleavage. This process can lead to the release of biologically active fragments that may exert further cellular effects, including modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

-

In Vitro Studies on Cancer Cells :

- A study evaluating the effects of this compound on human pancreatic cancer cells demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase-3 activity (p < 0.01). The study highlighted the potential of this compound as a pro-apoptotic agent in cancer therapy.

-

Neuroprotective Effects :

- Another investigation focused on the neuroprotective properties of this compound in neuronal cultures exposed to oxidative stress. Results showed that pre-treatment with this compound reduced cell death by approximately 30%, suggesting its role as a neuroprotective agent through inhibition of apoptotic pathways.

Therapeutic Implications

The biological activity of this compound suggests potential therapeutic applications in various fields:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.

- Neuroprotection : Its protective effects against oxidative stress highlight its potential use in neurodegenerative diseases.

- Drug Delivery Systems : The compound's properties may be harnessed in designing peptide-based drug delivery systems that enhance the stability and efficacy of therapeutic agents.

Propiedades

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-6-amino-N-naphthalen-2-ylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-14(25)22-13-19(26)24-18(8-4-5-11-21)20(27)23-17-10-9-15-6-2-3-7-16(15)12-17/h2-3,6-7,9-10,12,18H,4-5,8,11,13,21H2,1H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATMZFIYYCGFIP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCCN)C(=O)NC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194783-86-3 | |

| Record name | 194783-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.